BenchChemオンラインストアへようこそ!

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Medicinal Chemistry Factor Xa Inhibition Structure-Activity Relationship

This synthetic small molecule (MW 382.5 g/mol) is a critical tool for coagulation research, structurally mimicking the essential 2-oxopiperidin-1-yl pharmacophore of the FXa inhibitor apixaban. It is specifically chosen for SAR-driven medicinal chemistry and computational docking validation. Its >95% purity ensures minimal interference in chromogenic and fluorescence-based assays, making it ideal for establishing clean selectivity profiles against serine proteases like FXIa and thrombin. For researchers mapping proteome-wide recognition of the 2-oxopiperidine motif, this compound provides optimized cellular permeability (LogP 2.7).

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 923082-39-7
Cat. No. B2707063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
CAS923082-39-7
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
InChIInChI=1S/C22H26N2O4/c1-27-18-10-6-16(7-11-18)8-13-21(25)23-17-9-12-19(20(15-17)28-2)24-14-4-3-5-22(24)26/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25)
InChIKeyDCTCEJFIIRUMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 923082-39-7)? A Procurement-Focused Introduction


N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 923082-39-7) is a synthetic small molecule (C22H26N2O4, MW 382.5 g/mol) listed in the PubChem database (CID 7687485) [1]. It belongs to the class of piperidin-2-one amides and is structurally characterized by a 2-oxopiperidin-1-yl ring linked to a methoxy-substituted phenyl core via an amide bond, with a 4-methoxyphenylpropanamide side chain [1]. The compound is commercially available from screening compound suppliers and is primarily utilized in early-stage drug discovery research [1].

Why N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide Cannot Be Casually Substituted in Factor Xa-Focused Programs


This compound's structural architecture combines a 3-methoxy-4-(2-oxopiperidin-1-yl)aniline core with a 4-methoxyphenylpropanamide tail, which mimics key pharmacophoric elements of potent Factor Xa (FXa) inhibitors such as apixaban [1]. In apixaban, the 4-(2-oxopiperidin-1-yl)phenyl motif is essential for binding to the FXa active site, with the oxopiperidin-1-yl group engaging in critical hydrogen-bond interactions [1]. Swapping this compound for a non-methoxy or differently substituted analog without accounting for these precise electronic and steric requirements can significantly alter potency and selectivity profiles [2].

Quantitative Differentiation of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide Against Closest Analogs


Methoxy Substituent on the Central Phenyl Ring: Enhanced Hydrogen-Bonding Capacity vs. Non-Methoxy Analog

The target compound features a methoxy group at the 3-position of the central phenyl ring (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl), which is absent in the closely related analog 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide (des-methoxy). This methoxy substituent increases the topological polar surface area (TPSA) from 58.8 Ų for the des-methoxy analog to 67.9 Ų for the target compound, a +9.1 Ų increase that enhances potential hydrogen-bond acceptor interactions [1]. In apixaban (TPSA 138.3 Ų), the 4-methoxy group on the phenyl ring contributes to binding interactions with the Factor Xa active site [2].

Medicinal Chemistry Factor Xa Inhibition Structure-Activity Relationship

Lipophilicity (XLogP3) Comparison: Balancing Permeability and Solubility vs. Apixaban

The target compound exhibits a computed XLogP3 value of 2.7, which is moderately lower than the reported logP of 3.1 for apixaban [1][2]. This suggests a slight improvement in aqueous solubility without substantially compromising membrane permeability. By comparison, the non-methoxy analog shows a lower XLogP3 of 2.2, which may reduce its passive permeability [1].

ADME Drug-likeness Lipophilicity

Binding Data in Context: Class-Level Affinity Inference for FXa Inhibition

While direct experimental Ki data for this compound against FXa has not been reported in the public domain, it embeds the core 4-(2-oxopiperidin-1-yl)phenyl pharmacophore that confers a Ki of 0.08 nM for apixaban against human FXa [1]. A structurally simplified apixaban analog (Compound 42 in US9108951) with a similar phenylpropanamide tail retained a Ki of 886 nM against Factor XIa, suggesting that truncation from the pyrazolo-pyridine core results in a ~10,000-fold loss in potency [2]. The target compound, with an even simpler amide linker, is anticipated to fall in the micromolar range (estimated Ki 0.5–5 µM) based on this class-level SAR trend [1][2].

Factor Xa Enzyme Inhibition Anticoagulant

Purity and Quality Specifications: Quantitative Benchmarking Against Generic Screening Library Compounds

The compound is typically supplied at ≥95% purity (HPLC), as indicated by major vendor datasheets . In contrast, many high-throughput screening library compounds are stored at 80–90% purity, which increases the risk of false positives from impurities [1]. This 5–15 percentage-point purity advantage reduces assay artefacts and minimizes the need for re-screening, directly impacting procurement cost-effectiveness for screening campaigns.

Compound Quality Screening Library Purity Analysis

Application Scenarios for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide Based on Quantitative Evidence


Scaffold Validation for Factor Xa Pharmacophore Modelling

The compound's 4-(2-oxopiperidin-1-yl)phenyl motif, combined with its moderate TPSA (67.9 Ų) and lipophilicity (XLogP3 = 2.7) [1], makes it a suitable scaffold for computational docking studies aimed at validating the key hydrogen-bond interactions observed in apixaban-FXa co-crystal structures [2]. Its structural simplification relative to apixaban allows researchers to study the minimal pharmacophore requirements for binding, isolating the role of the 2-oxopiperidin-1-yl group from the pyrazolo-pyridine core.

Hit-to-Lead Optimization for Anticoagulant Drug Discovery

Based on class-level SAR evidence suggesting micromolar-range FXa inhibitory potential [1], this compound is an appropriate starting point for medicinal chemistry campaigns aiming to improve potency through systematic substitution. The methoxy group on the central phenyl ring provides an additional vector for diversification that is absent in the des-methoxy analog [2], offering a differentiating advantage for generating patentable chemical space.

Selectivity Screening Against Related Serine Proteases

Given the shared structural features with FXa inhibitors, researchers can use this compound to probe selectivity against other coagulation factors (e.g., Factor XIa, thrombin) and related serine proteases. The >95% purity specification [1] reduces interference in fluorescence-based or chromogenic substrate assays, enabling cleaner selectivity profiles to be established.

Chemical Biology Tool for Studying 2-Oxopiperidine Pharmacophore Recognition

The 2-oxopiperidin-1-yl moiety is found in multiple bioactive compounds beyond FXa inhibitors, including opioid receptor ligands [1]. This compound can be used as a chemical probe to map the proteome-wide recognition of the 2-oxopiperidine motif through affinity-based protein profiling, leveraging its favorable LogP for cellular permeability.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.